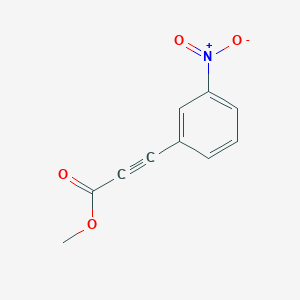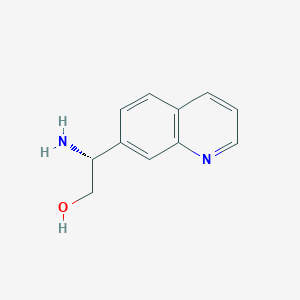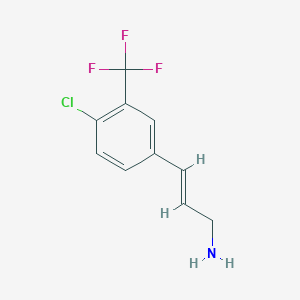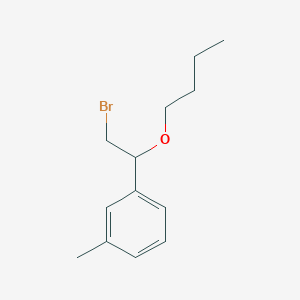
1-(2-Bromo-1-butoxyethyl)-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-butoxyethyl)-3-methylbenzene is an organic compound with the molecular formula C13H19BrO It is a derivative of benzene, featuring a bromine atom and a butoxyethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-butoxyethyl)-3-methylbenzene typically involves the bromination of 1-butoxy-3-methylbenzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-1-butoxyethyl)-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: 1-(2-Hydroxy-1-butoxyethyl)-3-methylbenzene.
Oxidation: 1-(2-Oxo-1-butoxyethyl)-3-methylbenzene.
Reduction: 1-(2-Butoxyethyl)-3-methylbenzene.
Scientific Research Applications
1-(2-Bromo-1-butoxyethyl)-3-methylbenzene finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-butoxyethyl)-3-methylbenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic substitution reactions, while the butoxyethyl group can engage in hydrogen bonding and van der Waals interactions. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
- 1-(2-Bromo-1-butoxyethyl)-4-methylbenzene
- 1-(2-Bromo-1-butoxyethyl)-2-methylbenzene
- 1-(2-Bromo-1-butoxyethyl)-4-cyclopentylbenzene
Comparison: 1-(2-Bromo-1-butoxyethyl)-3-methylbenzene is unique due to the position of the methyl group on the benzene ring, which influences its chemical reactivity and physical properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C13H19BrO |
|---|---|
Molecular Weight |
271.19 g/mol |
IUPAC Name |
1-(2-bromo-1-butoxyethyl)-3-methylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-3-4-8-15-13(10-14)12-7-5-6-11(2)9-12/h5-7,9,13H,3-4,8,10H2,1-2H3 |
InChI Key |
GVFDZUIGTYRWKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(CBr)C1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


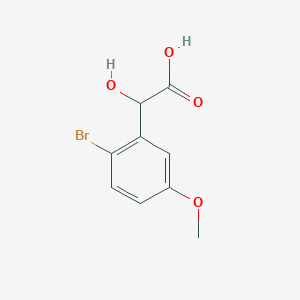
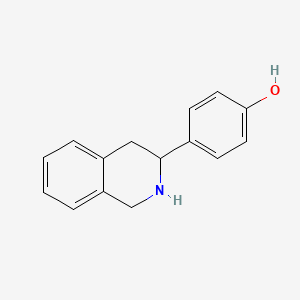

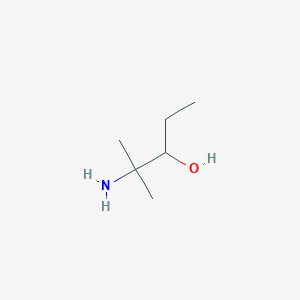
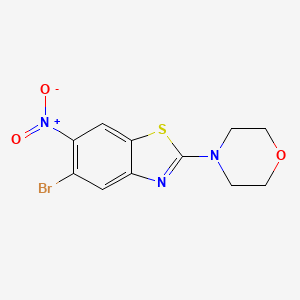
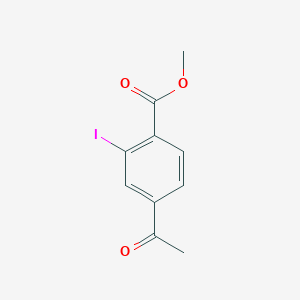
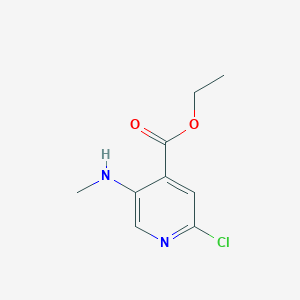
![2-Amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13553999.png)
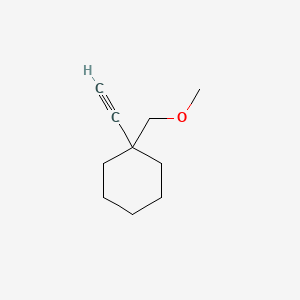
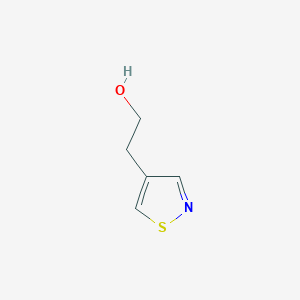
![Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B13554013.png)
